molecular formula C23H19N3O3S B14106651 2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14106651
M. Wt: 417.5 g/mol
InChI Key: TYJJHBIGSDLQEK-UHFFFAOYSA-N
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Description

2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiadiazole ring, a chromeno-pyrrole system, and a phenyl group. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, which is often synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The chromeno-pyrrole system is then constructed through a series of cyclization and condensation reactions involving suitable precursors. The final step involves the coupling of the thiadiazole and chromeno-pyrrole intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities, such as antimicrobial and anticancer properties.

    Thiadiazole derivatives: Compounds with a thiadiazole ring are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects.

    Chromeno-pyrrole derivatives: These compounds have a similar chromeno-pyrrole system and are studied for their potential therapeutic applications.

Uniqueness

2-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H19N3O3S/c1-13(2)12-17-24-25-23(30-17)26-19(14-8-4-3-5-9-14)18-20(27)15-10-6-7-11-16(15)29-21(18)22(26)28/h3-11,13,19H,12H2,1-2H3

InChI Key

TYJJHBIGSDLQEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5

Origin of Product

United States

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